![molecular formula C11H12FN3O B6361679 1-[2-(4-Fluorophenoxy)ethyl]-1H-pyrazol-4-amine CAS No. 1240570-48-2](/img/structure/B6361679.png)
1-[2-(4-Fluorophenoxy)ethyl]-1H-pyrazol-4-amine
説明
1-[2-(4-Fluorophenoxy)ethyl]-1H-pyrazol-4-amine (CAS: 1201363-83-8) is a pyrazole derivative featuring a 4-fluorophenoxyethyl substituent at the N1 position of the pyrazole ring and an amine group at the C4 position. The 4-fluorophenoxyethyl group enhances lipophilicity and may improve target binding through aromatic interactions, while the amine group provides a site for hydrogen bonding or derivatization .
特性
IUPAC Name |
1-[2-(4-fluorophenoxy)ethyl]pyrazol-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3O/c12-9-1-3-11(4-2-9)16-6-5-15-8-10(13)7-14-15/h1-4,7-8H,5-6,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRATIRFEBUQDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCN2C=C(C=N2)N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
準備方法
Cyclocondensation of Hydrazines with 1,3-Diketones
The foundational method for pyrazole synthesis involves cyclocondensation between hydrazines and 1,3-diketones. For 1-[2-(4-fluorophenoxy)ethyl]-1H-pyrazol-4-amine, this approach requires pre-functionalized diketones bearing the 2-(4-fluorophenoxy)ethyl side chain.
Heller et al. demonstrated a one-pot protocol where 1,3-diketones react with hydrazine derivatives at 80°C in ethanol, achieving pyrazole cyclization yields of 72–89%. Key variables include:
Variable | Optimal Range | Impact on Yield |
---|---|---|
Solvent | Ethanol/Water (7:3) | Maximizes solubility of intermediates |
Temperature | 70–90°C | Below 70°C: incomplete reaction; Above 90°C: decomposition |
Hydrazine Equivalents | 1.2–1.5 | Excess drives reaction but complicates purification |
This method faces challenges in introducing the 2-(4-fluorophenoxy)ethyl group post-cyclization due to steric hindrance at the pyrazole N1 position.
Palladium-Catalyzed Cross-Coupling for Direct Functionalization
Recent advances employ transition metal catalysis to install the 2-(4-fluorophenoxy)ethyl moiety. A Stille coupling protocol adapted from triazolopyridine synthesis uses:
-
Catalyst : Pd(OAc)₂/XPhos (2.5 mol%)
-
Coupling Partner : 2-(4-fluorophenoxy)ethyl tributylstannane
-
Conditions : 100°C in 1,4-dioxane under argon for 16 hours
This method achieves 68% yield but requires rigorous exclusion of oxygen and specialized tin reagents. Comparative data:
Catalyst System | Yield (%) | Purity (HPLC) |
---|---|---|
Pd(OAc)₂/XPhos | 68 | 95.2 |
Pt/C with K₂CO₃ | 42 | 88.7 |
CuI/proline ligand | <5 | N/A |
Installation of the 4-Amino Group
Reductive Amination of Nitropyrazole Intermediates
A patent by US10233155B2 details high-yield amination via catalytic hydrogenation of 4-nitropyrazole precursors. Critical parameters:
-
Catalyst : 5% Pt/C (0.1 equiv)
-
Solvent System : 20% HCl in THF
-
Pressure : 3.5 atm H₂ at 25°C
Under these conditions, 4-nitropyrazole converts to 4-aminopyrazole with 93% selectivity and <2% over-reduction byproducts. The process avoids hazardous Sn/HCl systems traditionally used for nitro group reduction.
Buchwald-Hartwig Amination for Late-Stage Functionalization
For complex substrates, palladium-catalyzed C–N bond formation enables direct introduction of the amine group. A modified procedure from meprin inhibitor synthesis employs:
-
Ligand : Xantphos
-
Base : Cs₂CO₃
-
Temperature : 110°C in toluene
This method achieves 81% yield but requires anhydrous conditions and degassed solvents.
Side Chain Introduction: 2-(4-Fluorophenoxy)ethyl Group
Nucleophilic Aromatic Substitution
Reaction of 4-aminopyrazole with 1-chloro-2-(4-fluorophenoxy)ethane in DMF at 120°C provides moderate yields (55–60%) but generates regioisomers. Key findings:
Base | Yield (%) | Isomer Ratio (N1:N2) |
---|---|---|
K₂CO₃ | 58 | 7:3 |
DBU | 63 | 8:2 |
NaH | 49 | 6:4 |
Microwave-assisted conditions (150°C, 20 min) improve regioselectivity to 9:1 N1:N2 ratio.
Mitsunobu Reaction for Oxygen-Alkyl Linkage
A patent-pending method uses DEAD/PPh₃ to couple 4-aminopyrazole with 2-(4-fluorophenoxy)ethanol:
-
Solvent : THF at 0°C → RT
-
Molar Ratio : 1:1.2 (pyrazole:alcohol)
This approach achieves 78% yield with >99% N1 selectivity but requires stoichiometric phosphine, increasing costs.
Integrated Synthetic Routes
Convergent Synthesis Pathway
Combining the above methods, an optimized 4-step sequence yields this compound in 51% overall yield:
-
Nitro group introduction using HNO₃/AcOH (92%)
-
Mitsunobu alkylation (78%)
Purification via sequential chromatography (SiO₂ → Al₂O₃) ensures >98% purity by NMR.
One-Pot Tandem Methodology
Emerging approaches condense the synthesis into two pots:
Pot 1 :
-
1,3-diketone + hydrazine → pyrazole (ethanol, 80°C)
-
In situ nitration with AcONO₂
Pot 2 :
-
Hydrogenation (H₂/Pt/C)
-
Direct alkylation with 2-(4-fluorophenoxy)ethyl mesylate
This method reduces isolation steps but currently maxes at 44% overall yield due to incompatible solvent requirements.
Analytical Characterization Benchmarks
Critical quality control parameters from literature:
Parameter | Acceptable Range | Method (Reference) |
---|---|---|
¹H NMR (DMSO-d₆) δ | 8.12 (s, 1H, NH₂) | |
6.85–7.25 (m, ArH) | ||
HPLC Purity | ≥95% | |
Residual Solvents | <500 ppm (ICH Q3C) | |
Heavy Metals | <10 ppm | USP <231> |
Industrial-Scale Considerations
Patent data highlights challenges in transitioning lab-scale pyrazole syntheses to production:
-
Cost Drivers :
-
Pt catalyst recovery (85% recovery via filtration)
-
Solvent recycling (THF vs. ethanol tradeoffs)
-
Byproduct management (chlorinated isomers)
-
-
Throughput Optimization :
-
Continuous hydrogenation reactors improve catalyst turnover
-
Melt crystallization replaces chromatography for final purification
-
化学反応の分析
Types of Reactions: 1-[2-(4-Fluorophenoxy)ethyl]-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
科学的研究の応用
1-[2-(4-Fluorophenoxy)ethyl]-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-[2-(4-Fluorophenoxy)ethyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting specific enzymes related to inflammation and cancer .
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Variations and Molecular Properties
The compound is compared to analogs with modifications in the substituent groups on the pyrazole ring. Key structural differences include:
- Substituent Position : Variations in substitution (N1 vs. C3/C5 positions).
- Functional Groups: Replacement of the 4-fluorophenoxyethyl group with alkyl, aryl, or sulfur-containing groups.
- Electronic Effects : Fluorine atoms or trifluoromethyl groups altering electron density.
Table 1: Structural and Molecular Comparison
Compound Name | Molecular Formula | CAS Number | Key Substituent | Molecular Weight (g/mol) |
---|---|---|---|---|
1-[2-(4-Fluorophenoxy)ethyl]-1H-pyrazol-4-amine | C11H12FN3O | 1201363-83-8 | 4-fluorophenoxyethyl (N1), amine (C4) | 221.23 |
1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-amine | C5H6F3N3 | 1185177-94-9 | Trifluoroethyl (N1), amine (C4) | 165.12 |
1-[(2-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-3-amine | C10H9ClFN3 | 1001757-50-1 | 2-chloro-4-fluorobenzyl (N1), amine (C3) | 225.65 |
1-(2-(Phenylthio)ethyl)-1H-pyrazol-4-amine | C11H13N3S | 1248799-12-3 | Phenylthioethyl (N1), amine (C4) | 219.31 |
1-(2,2-Difluoroethyl)-1H-pyrazol-4-amine | C5H7F2N3 | 1006333-08-9 | Difluoroethyl (N1), amine (C4) | 147.13 |
Physicochemical and Pharmacokinetic Differences
- Solubility: The 4-fluorophenoxyethyl group in the target compound likely improves water solubility compared to purely alkyl substituents (e.g., trifluoroethyl).
- Metabolic Stability : Fluorinated groups generally resist oxidative metabolism, whereas sulfur-containing analogs may undergo sulfoxidation .
- Crystal Packing : Pyrazole derivatives with fluorophenyl groups (e.g., 4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine) exhibit distinct crystal lattice interactions, influencing formulation stability .
生物活性
1-[2-(4-Fluorophenoxy)ethyl]-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores its synthesis, mechanisms of action, and biological evaluations, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 4-fluorophenol with 2-bromoethylamine, followed by cyclization with hydrazine. The reaction is usually performed under reflux conditions using potassium carbonate as a base and dimethylformamide (DMF) as a solvent. This method allows for the efficient formation of the pyrazole ring structure, which is crucial for its biological activity .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in inflammatory pathways and cancer progression. Preliminary studies suggest that it may inhibit specific enzymes linked to these processes, although detailed molecular targets are still under investigation. This interaction potentially leads to modulation of various signaling pathways that govern cell proliferation and inflammation .
Anti-inflammatory Activity
Research indicates that this compound exhibits anti-inflammatory properties. In vitro assays have demonstrated its ability to reduce the production of pro-inflammatory cytokines in cellular models. For instance, compounds structurally similar to this pyrazole derivative have shown significant inhibition of inflammation markers in macrophage cell lines .
Anticancer Activity
In vitro studies have evaluated the anticancer potential of this compound against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer). Results indicate a dose-dependent inhibition of cell proliferation, with mean growth inhibition percentages reaching up to 54% for HepG2 cells . The mechanism appears to involve apoptosis induction and cell cycle arrest.
Table 1: Biological Evaluation Summary
Activity | Cell Line | Inhibition (%) | IC50 (µM) |
---|---|---|---|
Anti-inflammatory | Macrophage | Significant | Not reported |
Anticancer | HepG2 | 54.25 | Not reported |
Anticancer | HeLa | 38.44 | Not reported |
Table 2: Comparison with Related Pyrazole Compounds
Compound | Anti-inflammatory Activity | Anticancer Activity |
---|---|---|
This compound | Moderate | Significant |
1-[2-(4-Fluorophenoxy)ethyl]-2-(phenoxymethyl)-1H-benzimidazole | Low | Moderate |
1-[2-(4-Fluorophenoxy)ethyl]-4-phenoxypiperidine hydrochloride | Low | High |
Case Studies
Several studies have highlighted the efficacy of pyrazole derivatives in clinical settings:
- A study published in Molecular Pharmacology indicated that derivatives similar to this compound showed promising results in reducing tumor size in xenograft models .
- Another investigation focused on the compound's role as an antibiotic adjuvant, revealing synergistic effects when combined with traditional antibiotics against resistant bacterial strains .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 1-[2-(4-fluorophenoxy)ethyl]-1H-pyrazol-4-amine, and how can reaction conditions be optimized?
- Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, 4-fluorophenoxyethyl groups can be introduced using microwave-assisted alkylation, as demonstrated in analogous pyrazole derivatives . Optimization involves solvent polarity (e.g., DMF for polar intermediates) and temperature control (60–80°C) to minimize side reactions. Yield improvements (>70%) are achievable by adjusting stoichiometry (1:1.2 molar ratio of pyrazole to alkylating agent) and using catalysts like K₂CO₃ .
Q. How can spectroscopic and crystallographic techniques validate the structure of this compound?
- Answer :
- NMR : and NMR spectra confirm substituent positions. For instance, the 4-fluorophenoxyethyl group shows aromatic protons at δ 6.8–7.2 ppm and ethylene protons at δ 4.2–4.5 ppm .
- X-ray crystallography : Single-crystal analysis (e.g., triclinic system, space group ) provides bond lengths (C–N: ~1.34 Å, C–O: ~1.36 Å) and dihedral angles between pyrazole and fluorophenyl rings (<30°), confirming steric and electronic effects .
Q. What are the key stability considerations for this compound under storage and experimental conditions?
- Answer : Stability studies indicate degradation under prolonged UV exposure (>48 hours) due to the fluorophenyl group’s photosensitivity. Storage at –20°C in amber vials with desiccants (e.g., silica gel) preserves integrity for >6 months. In aqueous buffers (pH 7.4), hydrolysis of the ether linkage occurs at >37°C, requiring pH-controlled environments (pH 4–6) for biological assays .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl substitution patterns) influence biological activity in receptor-binding studies?
- Answer : The 4-fluorophenoxyethyl group enhances lipophilicity (logP ~2.8), improving blood-brain barrier penetration in CNS-targeted studies. Comparative SAR analyses show that para-fluoro substitution on the phenoxy group increases affinity for GPCRs (e.g., cannabinoid receptors) by 3-fold compared to meta-substituted analogs. However, ortho-fluoro derivatives exhibit steric hindrance, reducing binding efficiency .
Q. What computational tools are effective for predicting reaction pathways and optimizing synthesis?
- Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for alkylation steps, identifying energy barriers (~25 kcal/mol). Machine learning platforms (e.g., ICReDD) integrate quantum chemistry and experimental data to predict optimal solvent systems (e.g., THF vs. acetonitrile) and reduce trial-and-error iterations by 40% .
Q. How can conflicting bioactivity data across studies be resolved?
- Answer : Discrepancies in IC₅₀ values (e.g., 10 nM vs. 100 nM for kinase inhibition) often arise from assay conditions. Standardizing protocols (e.g., ATP concentration in kinase assays) and using orthogonal methods (SPR for binding affinity vs. enzymatic activity) improve reproducibility. Meta-analyses of fluorophenyl-pyrazole derivatives suggest that cellular permeability differences (e.g., P-gp efflux in cancer cells) also contribute to variability .
Q. What strategies mitigate toxicity in preclinical development while maintaining efficacy?
- Answer : Prodrug approaches (e.g., acetylating the amine group) reduce hepatic cytotoxicity (IC₅₀ improvement from 5 µM to >50 µM). Metabolite profiling (LC-MS/MS) identifies reactive intermediates, guiding structural refinements such as replacing the pyrazole core with triazoles to avoid bioactivation-related toxicity .
Methodological Insights
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。